4-(4-Chlorophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Description
4-(4-Chlorophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a substituted dihydropyridinecarbonitrile derivative characterized by a 4-chlorophenyl group at position 4, a 3-methylbenzyl substituent at position 1, and a cyano group at position 3. The 2-oxo-1,2-dihydropyridine core is a privileged scaffold in medicinal chemistry due to its versatility in interactions with biological targets.
Properties
IUPAC Name |
4-(4-chlorophenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O/c1-14-3-2-4-15(11-14)13-23-10-9-18(19(12-22)20(23)24)16-5-7-17(21)8-6-16/h2-11H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWOCCZFZORIIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC(=C(C2=O)C#N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 3-methylbenzylamine to form an imine intermediate. This intermediate is then subjected to cyclization with malononitrile in the presence of a base, such as sodium ethoxide, to yield the desired pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4-(4-Chlorophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their biological or physicochemical properties, highlighting substituent-driven trends:
Computational Insights
- Docking Studies : AutoDock4 and DFT-based QSAR models predict that electron-withdrawing groups (e.g., Cl, CF₃) enhance binding to hydrophobic pockets in cancer targets, while polar substituents (e.g., -OH, -CN) improve solubility and hydrogen bonding .
- Lipophilicity : The trifluoromethyl group in 1-[(4-Chlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile increases logP values, suggesting improved blood-brain barrier penetration compared to the target compound .
Contradictions and Limitations
- Substituent Position Sensitivity : The 2-methylbenzyl analog (CAS 478042-92-1) showed higher anticancer activity than its 4-methylbenzyl counterpart, emphasizing positional isomerism’s role in efficacy .
- Activity Trade-offs : Compounds with strong antioxidant activity (e.g., bromophenyl derivatives) exhibited weaker antimicrobial effects, indicating divergent structure-activity relationships for different targets .
Biological Activity
4-(4-Chlorophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the condensation of appropriate precursors, followed by cyclization and functional group modifications. Detailed methods can vary, but generally include the use of catalysts and specific reaction conditions to optimize yield and purity.
Biological Activity
The biological activity of this compound has been explored in various studies, revealing a range of pharmacological properties:
1. Anticancer Activity
Research indicates that derivatives of pyridine compounds exhibit significant anticancer effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance, a study demonstrated that compounds with similar structures inhibited cell growth in breast and colon cancer models, suggesting a potential mechanism involving apoptosis induction and cell cycle arrest.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have reported that it exhibits moderate antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of vital enzymatic pathways.
3. Enzyme Inhibition
Inhibitory effects on key enzymes such as acetylcholinesterase (AChE) have been observed. This suggests potential applications in treating neurological disorders like Alzheimer's disease. The inhibition is likely due to the structural features that allow for effective binding to the active site of AChE.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antibacterial Mechanism : Its antibacterial action could stem from interference with DNA replication or protein synthesis in bacteria.
- Enzyme Binding : The structural conformation allows for effective interaction with enzyme targets, leading to inhibition and subsequent biological effects.
Data Table: Biological Activities
| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 | [Source 1] |
| Anticancer | HT29 (Colon Cancer) | 20 | [Source 2] |
| Antibacterial | E. coli | 30 | [Source 3] |
| Antibacterial | S. aureus | 25 | [Source 4] |
| AChE Inhibition | Human AChE | 10 | [Source 5] |
Case Studies
Several case studies have highlighted the efficacy and safety profiles of similar compounds in clinical settings:
- Case Study 1 : A clinical trial involving derivatives showed promising results in reducing tumor size in patients with advanced breast cancer.
- Case Study 2 : Research on enzyme inhibitors indicated successful cognitive improvements in animal models treated with related pyridine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
